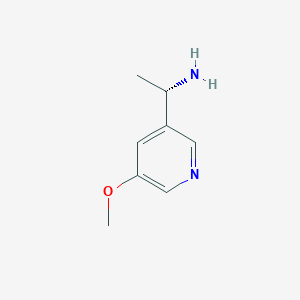

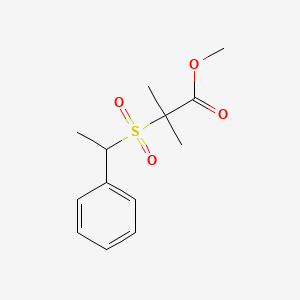

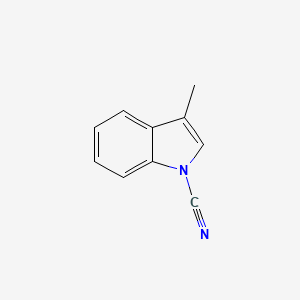

![molecular formula C19H13Br B13117447 9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

9-Bromo-9H-tribenzo[a,c,e][7]annulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

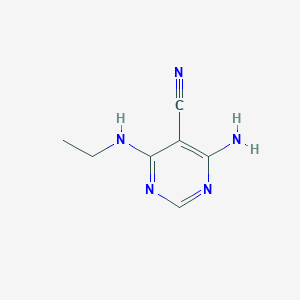

9-Bromo-9H-tribenzoa,c,eannulene is a unique compound characterized by its inherently chiral, saddle-shaped structure. This compound belongs to the class of tribenzoannulenes, which are known for their conformational stability and inherent chirality. The compound’s structure includes a bromine atom attached to the 9th position of the tribenzoannulene framework, making it a significant molecule in the field of organic chemistry .

Preparation Methods

The synthesis of 9-Bromo-9H-tribenzoa,c,eannulene typically involves palladium-catalyzed coupling reactions. One common method includes the coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones with benzyl bromides. This reaction is carried out under mild conditions and involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . The process is highly enantioselective, yielding the desired chiral product with excellent enantioselectivity .

Chemical Reactions Analysis

9-Bromo-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents at the 9th position.

Common reagents used in these reactions include palladium catalysts, hydrazone derivatives, and benzyl bromides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-9H-tribenzoa,c,eannulene has several scientific research applications:

Biology and Medicine: The compound’s chiral properties make it a potential candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of 9-Bromo-9H-tribenzoa,c,eannulene involves its inherent chirality and the formation of stable, non-planar conformations. The key steps in its reactions include carbene migration insertion and β-hydride elimination, which determine the stereochemistry of the product . Density functional theory calculations have confirmed these steps and provided insights into the origin of the observed enantioselectivity .

Comparison with Similar Compounds

9-Bromo-9H-tribenzoa,c,eannulene is unique due to its inherent chirality and stable saddle-shaped conformation. Similar compounds include:

- 9-Benzylidene-9H-tribenzo a,c,eannulene : Another inherently chiral tribenzoannulene derivative with similar structural features .

- Tetraphenylenes : These compounds also exhibit inherent chirality due to their rigid, saddle-shaped structures.

The uniqueness of 9-Bromo-9H-tribenzoa,c,eannulene lies in its specific substitution pattern and the resulting chiral properties, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula |

C19H13Br |

|---|---|

Molecular Weight |

321.2 g/mol |

IUPAC Name |

14-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene |

InChI |

InChI=1S/C19H13Br/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12,19H |

InChI Key |

LLYJXUMNIHMQCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C4=CC=CC=C24)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.